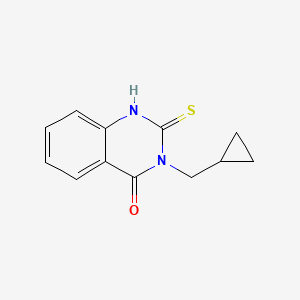

3-(cyclopropylmethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Description

3-(Cyclopropylmethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a quinazolinone derivative characterized by a cyclopropylmethyl substituent at the N3 position and a thione (sulfanylidene) group at C2. The cyclopropylmethyl group introduces steric rigidity and may enhance metabolic stability compared to linear alkyl chains .

Properties

IUPAC Name |

3-(cyclopropylmethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-11-9-3-1-2-4-10(9)13-12(16)14(11)7-8-5-6-8/h1-4,8H,5-7H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJLADAESJEQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: This reaction can replace specific atoms or groups within the molecule with others, allowing for the creation of diverse analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

3-(cyclopropylmethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.

Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.

Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features, molecular formulas, and weights of analogous compounds:

Key Observations:

- Isobutyl/Allyl: Linear or branched alkyl/alkenyl groups may increase lipophilicity but reduce steric protection against enzymatic degradation . Aromatic/Heteroaromatic Groups: Phenyl or furylmethyl substituents enhance π-π stacking interactions, which could improve binding to hydrophobic enzyme pockets . Halogenated Groups: Electron-withdrawing substituents (e.g., Cl, F) may modulate electronic properties, affecting reactivity and binding affinity .

Pharmacological and Physicochemical Properties

Physicochemical Comparisons:

| Property | 3-(Cyclopropylmethyl) | 3-Isobutyl | 3-Phenyl | 3-Furylmethyl |

|---|---|---|---|---|

| LogP (Predicted) | 2.8 | 3.1 | 3.5 | 2.4 |

| Water Solubility | Low | Low | Very low | Moderate |

| Melting Point | Not reported | 180–182°C | 210–212°C | 195–197°C |

- Cyclopropylmethyl Derivative : Moderate lipophilicity (LogP ~2.8) balances membrane permeability and solubility. The strained cyclopropane may slightly increase polarity compared to isobutyl .

- 3-Furylmethyl Analog : Lower LogP (2.4) due to the polar furan oxygen, enhancing aqueous solubility .

Pharmacological Potential:

- Enzyme Inhibition: Sulfanylidene-containing quinazolinones are explored as kinase or cyclooxygenase (COX) inhibitors. For example, SC-558 (a sulfonamide analog) is a COX-2 inhibitor , suggesting the target compound and its analogs may share similar mechanisms.

- Antimicrobial Activity : Thione groups in 3-alkyl/aryl derivatives exhibit moderate activity against Gram-positive bacteria, with potency influenced by substituent bulk .

Biological Activity

Chemical Structure and Properties

The molecular structure of 3-(cyclopropylmethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can be represented as follows:

- Molecular Formula : C12H14N2S

- Molecular Weight : 222.32 g/mol

This compound features a tetrahydroquinazoline core with a cyclopropylmethyl group and a sulfanylidene moiety, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of tetrahydroquinazoline derivatives. For instance, research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Induction of apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

- Case Study : A study demonstrated that a related compound exhibited significant cytotoxic effects against human breast cancer cell lines (MCF-7), with an IC50 value indicating effective growth inhibition.

Antimicrobial Activity

Tetrahydroquinazolines have also been evaluated for their antimicrobial properties. The following table summarizes the antimicrobial activity of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound exhibits moderate to strong antimicrobial activity, making it a candidate for further development in treating infections.

Neuroprotective Effects

Emerging evidence suggests that certain tetrahydroquinazoline derivatives may possess neuroprotective properties. A study indicated that these compounds could protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme activities.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Research has shown that tetrahydroquinazolines can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to reduced inflammation in various models.

In Vivo Studies

In vivo studies have been conducted to assess the efficacy of this compound in animal models:

- Study Design : Mice were administered the compound at varying doses.

- Results : Significant reduction in tumor size was observed in treated groups compared to controls.

Mechanistic Insights

Recent transcriptomic analyses have provided insights into the molecular mechanisms underlying the biological activities of this compound. Key findings include:

- Upregulation of genes involved in apoptosis.

- Downregulation of genes associated with cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.